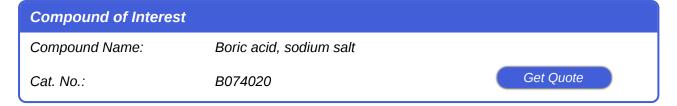


# Troubleshooting poor resolution in DNA electrophoresis with sodium borate buffer

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# Technical Support Center: DNA Electrophoresis with Sodium Borate Buffer

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor resolution and other issues during DNA electrophoresis using sodium borate (SB) buffer.

### **Troubleshooting Guides**

This section provides solutions to common problems encountered during DNA electrophoresis with sodium borate buffer.

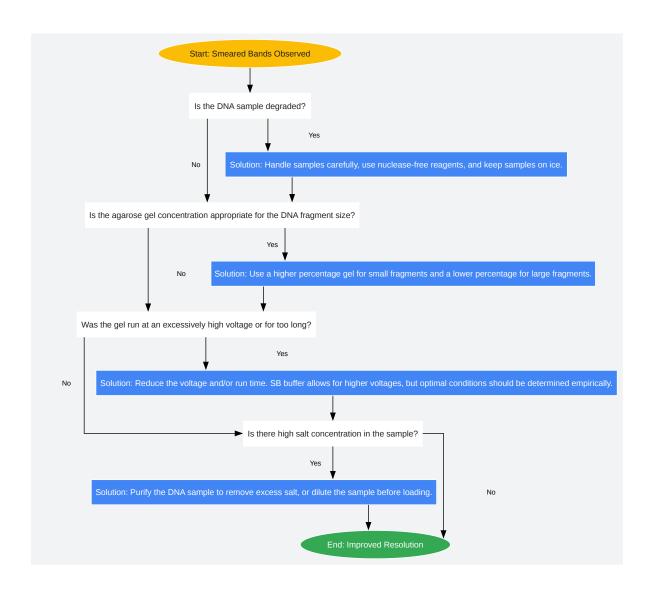
#### **Issue: Smeared or Diffuse DNA Bands**

Question: My DNA bands appear smeared and indistinct. What could be the cause and how can I fix it?

Answer: Smeared DNA bands are a common issue that can arise from several factors. Below is a systematic guide to troubleshoot this problem.

Troubleshooting Workflow for Smeared Bands





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A troubleshooting workflow for addressing smeared DNA bands.



#### Possible Causes and Solutions:

- DNA Degradation: Nuclease contamination can lead to DNA degradation.[1] Ensure you use fresh, nuclease-free water, tips, and tubes. Handle samples gently and keep them on ice.[2]
- Incorrect Gel Percentage: The agarose concentration is critical for resolution.[2][3] Use a higher percentage for small DNA fragments and a lower percentage for larger ones.
- Excessive Voltage or Run Time: While SB buffer allows for higher voltages than traditional buffers like TAE or TBE, excessive voltage can still generate heat, leading to band diffusion. [3][4][5][6] Try running the gel at a lower voltage for a longer duration.[2]
- High Salt Concentration in Sample: Samples with high salt concentrations can cause smearing and band distortion.[1][7] This is particularly relevant for SB buffer, which has a low ionic strength.[8][9] Consider purifying your DNA sample (e.g., via ethanol precipitation) to remove excess salts.[1][9]

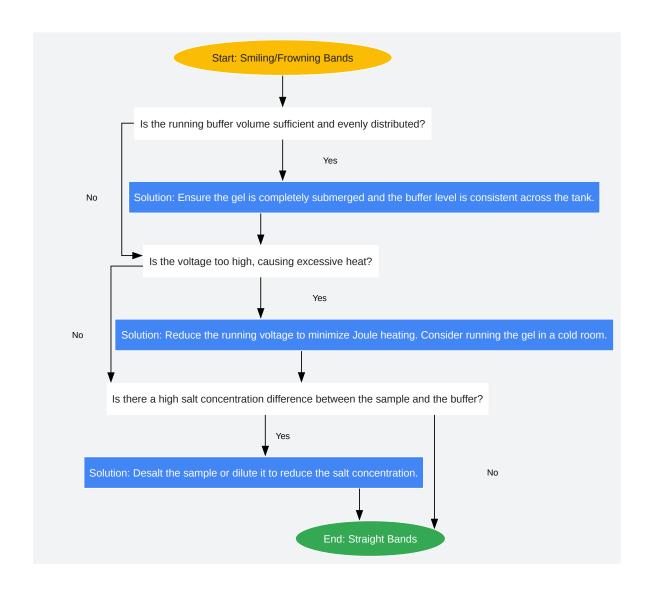
# Issue: "Smiling" or "Frowning" Bands (Distorted Migration)

Question: The DNA bands in the outer lanes are migrating faster or slower than the bands in the center of the gel, creating a "smiling" or "frowning" effect. What is causing this?

Answer: This phenomenon, known as the "smiling" or "frowning" effect, is typically caused by uneven heat distribution across the gel.

Troubleshooting Workflow for Distorted Bands





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A troubleshooting workflow for addressing distorted DNA bands.



#### Possible Causes and Solutions:

- Uneven Heat Distribution: The center of the gel tends to heat up more than the edges, causing the DNA in the central lanes to migrate faster (frowning). Conversely, if the edges are warmer, a "smiling" effect can occur.
  - Reduce Voltage: Lowering the voltage will reduce the overall heat generated.
  - Use a Larger Buffer Volume: Ensure the gel is adequately submerged in the running buffer to help dissipate heat more evenly.
  - Run in a Cold Environment: Running the gel in a cold room or with a cooling pack can help maintain a consistent temperature.[9]
- High Salt in Samples: A significant difference in ionic strength between your sample and the low-ionic-strength SB buffer can lead to distorted band migration.[9] Desalting or diluting the sample can mitigate this issue.[2]

## Issue: Poor Resolution of Large (>3 kb) or Small (<200 bp) DNA Fragments

Question: I am having trouble resolving very large or very small DNA fragments. What can I do to improve the separation?

Answer: Sodium borate buffer is generally excellent for resolving small to medium-sized DNA fragments (around 100 bp to 3 kb).[10] However, its performance can be suboptimal for fragments outside this range.[8][11]

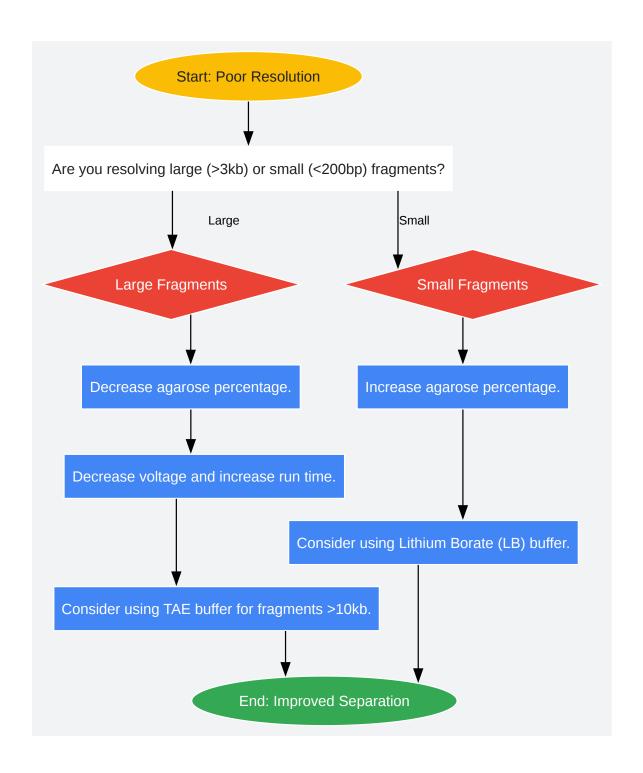
Parameter Optimization for DNA Fragment Size



Parameter	For Small Fragments (< 200 bp)	For Large Fragments (> 3 kb)
Agarose %	Increase (e.g., 2.0% - 3.0%)	Decrease (e.g., 0.7% - 1.0%)
Voltage	Higher voltage for shorter run times	Lower voltage for longer run times
Buffer	Consider 1 mM Lithium Borate (LB) for very small fragments[10]	TAE buffer may provide better resolution for very large fragments[3]

Troubleshooting Logic for Poor Resolution





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A decision-making workflow for optimizing resolution based on fragment size.



### **Frequently Asked Questions (FAQs)**

Q1: What are the main advantages of using sodium borate buffer over traditional TAE or TBE buffers?

A1: The primary advantage of SB buffer is its low conductivity, which allows for electrophoresis to be run at much higher voltages without significant heat generation.[4][12] This results in faster run times.[4][10] For example, a gel run in SB buffer might take 10-25 minutes, compared to 45-90 minutes in TBE or TAE.[4][10]

Q2: Are there any disadvantages to using sodium borate buffer?

A2: Yes, there are a few limitations. SB buffer is not ideal for resolving very large DNA fragments (typically over 3 kb), where TAE buffer may perform better.[8][11] It is also more sensitive to high salt concentrations in the loaded samples, which can lead to band distortion. [8][9] Additionally, some users report that the buffer should be made fresh for each use to avoid issues.[8]

Q3: How do I prepare a 20X sodium borate (SB) stock solution?

A3: There are a couple of common recipes. Here is a widely used one:

- Dissolve 8g of Sodium Hydroxide (NaOH) and 45g of Boric Acid in deionized water.
- Bring the final volume to 1 liter. The final pH should be around 8.2-8.5.[12][13][14]

  Alternatively, a simple version can be made by dissolving 38.14 g of Sodium Borate decahydrate in deionized water and bringing the volume to 1 liter.[15][16]

Q4: Can I reuse sodium borate running buffer?

A4: While some users reuse the buffer without issues, it is generally recommended to use fresh 1X running buffer for each gel.[8] The buffer can become depleted of ions during a run, especially at high voltages, which can affect subsequent runs.[9]

Q5: My DNA ladder is running differently from my samples. What's wrong?

A5: This is a common problem when using low-ionic-strength buffers like SB. The salt concentration in your DNA ladder's storage buffer might be different from your samples (e.g.,



PCR products or restriction digests). This difference in salt can cause the ladder and samples to migrate at different rates.[8][14] To address this, you can try to match the salt concentration of your ladder to your samples, for instance, by diluting the ladder in the same buffer as your samples.

# Experimental Protocols Protocol 1: Preparation of 20X Sodium Borate (SB) Buffer

#### Materials:

- Sodium Hydroxide (NaOH)
- Boric Acid (H<sub>3</sub>BO<sub>3</sub>)
- Deionized water (dH<sub>2</sub>O)
- · Magnetic stirrer and stir bar
- Graduated cylinder
- Beaker or flask

#### Procedure:

- To prepare 1 liter of 20X SB buffer, add approximately 800 mL of dH<sub>2</sub>O to a 1L beaker.
- Add 8 grams of NaOH pellets and stir until fully dissolved.
- Add 45 grams of Boric Acid and continue stirring until it is completely dissolved. This may take some time.
- Once dissolved, transfer the solution to a 1L graduated cylinder and add dH<sub>2</sub>O to a final volume of 1 liter.
- The pH of the 20X stock should be around 8.2-8.5. Dilute to 1X with dH<sub>2</sub>O for use as both the gel casting and running buffer.



### Protocol 2: Agarose Gel Electrophoresis with 1X SB Buffer

#### Materials:

- Agarose
- 1X SB running buffer
- Erlenmeyer flask
- Microwave or heat source
- · Gel casting tray and combs
- Electrophoresis chamber and power supply
- DNA samples and ladder
- 6X Loading Dye
- DNA stain (e.g., Ethidium Bromide, SYBR Safe)
- UV transilluminator or other imaging system

#### Procedure:

- Prepare the Agarose Gel:
  - For a 1% agarose gel, weigh 1 gram of agarose and add it to 100 mL of 1X SB buffer in an Erlenmeyer flask.
  - Heat the mixture in a microwave until the agarose is completely dissolved. Swirl the flask occasionally. Be careful to avoid boiling over.
  - Let the solution cool to about 50-60°C.
  - Add your DNA stain at the recommended concentration and swirl to mix.



- Pour the agarose into the casting tray with the combs in place. Allow the gel to solidify completely (typically 20-30 minutes at room temperature).[15]
- Set up the Electrophoresis Chamber:
  - Once the gel has solidified, carefully remove the combs.
  - Place the gel tray into the electrophoresis chamber.
  - Fill the chamber with 1X SB buffer until the gel is completely submerged.
- Load Samples:
  - Mix your DNA samples and ladder with 6X loading dye.
  - Carefully pipette the mixtures into the wells of the gel.
- Run the Gel:
  - Place the lid on the electrophoresis chamber and connect the electrodes to the power supply.
  - Run the gel at a constant voltage. For SB buffer, you can typically use higher voltages
     (e.g., 100-300V, or up to 35 V/cm).[4][13] The optimal voltage and run time will depend on
     the gel size, agarose concentration, and the size of the DNA fragments being separated. A
     typical run time is 10-30 minutes.
  - Monitor the migration of the loading dye to determine when to stop the run.
- Visualize the DNA:
  - After the run is complete, turn off the power supply and carefully remove the gel from the chamber.
  - Visualize the DNA bands using a UV transilluminator or an appropriate imaging system.



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